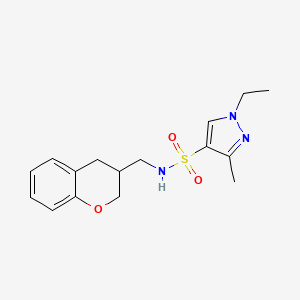![molecular formula C14H10N4O3 B5514526 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5514526.png)
4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyridine-based compounds often involves multistep reactions from commercially available reagents, achieving significant yields. For example, a fused, tricyclic pyridine-based energetic material was synthesized through azidonation and ring closure processes, demonstrating the complexity and efficiency of synthesizing such compounds (Ma et al., 2018).
Molecular Structure Analysis
The determination of molecular structures through techniques like X-ray diffraction is common, providing detailed insights into the crystallography of related compounds. For instance, the orthorhombic crystal structure of a pyridine-based material was revealed, showing significant details about its atomic arrangement (Ma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving related compounds can lead to the formation of various derivatives with specific properties. For example, reactions with piperidine, pyrrolidine, and morpholine can yield amino-nitroalkyl derivatives, demonstrating the versatility in chemical reactions and potential for functional modification (Tyrkov, 2006).
Physical Properties Analysis
The physical properties, such as density and thermal stability, are crucial for understanding the applications and handling of these compounds. The high density (1.92 g cm−3) and low thermal stability of a similar compound highlight the importance of physical properties in the assessment of material suitability for specific applications (Ma et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and potential for forming derivatives, play a significant role in the applicability of such compounds. The formation of derivatives through reactions with various reagents showcases the chemical versatility and potential for modification to achieve desired properties (Tyrkov, 2006).
Applications De Recherche Scientifique
Discovery and Medicinal Chemistry
The compound 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine and its derivatives have been actively studied for their potential in medicinal chemistry. Notably, a novel nitrocatechol-substituted heterocycle, which includes an oxadiazole ring, has demonstrated significant activity as a catechol-O-methyltransferase (COMT) inhibitor. This compound, identified as BIA 9-1067, showcases longer duration of COMT inhibition with comparable activity to entacapone and lower toxicity than tolcapone, positioning it as a promising candidate for adjunct therapy in Parkinson's disease (Kiss et al., 2010).
Materials Science
In materials science, derivatives of 4-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine have been synthesized and explored for their optoelectrical, morphological, and mechanical properties. Specifically, poly(1,3,4-oxadiazole)s reinforced with TiO2 nanoparticles demonstrated promising characteristics for applications in polymer light emitting diodes (PLEDs), showcasing charge transfer capabilities and potential as semiconducting packaging materials for optoelectronic devices (Kaippamangalath et al., 2016).
Energetic Materials
The synthesis and thermal behavior of a fused, tricyclic pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP), have been documented. ANTP exhibits high density, low thermal stability, positive heat of formation, and good detonation properties, making it a candidate for consideration in energetic material applications (Ma et al., 2018).
Synthesis and Reactivity
Further research has delved into the synthesis of new modified aza heterocycles based on 5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles, demonstrating the versatility and potential reactivity of compounds within this chemical framework for the development of novel organic compounds (Tyrkov, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
5-(2-methyl-3-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-11(3-2-4-12(9)18(19)20)14-16-13(17-21-14)10-5-7-15-8-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBWVLLOQQREGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[5-(2-Methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)

![6-(3-methoxyphenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5514451.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5514472.png)

![[1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5514484.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}benzamide hydrochloride](/img/structure/B5514497.png)


![1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-(piperidin-1-ylmethyl)pyrrolidin-3-ol](/img/structure/B5514516.png)
![methyl 4-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5514544.png)
![N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5514558.png)
